Tanzisertib
Overview
Description
JNK930, also known as Tanzisertib, is a potent, selective, and orally active inhibitor of c-Jun N-terminal kinase (JNK) enzymes. JNK enzymes are part of the mitogen-activated protein kinase (MAPK) family, which play crucial roles in cellular responses to stress signals. JNK930 has shown promise in treating various fibrotic and inflammatory conditions, making it a compound of significant interest in medical research .
Mechanism of Action
Target of Action
Tanzisertib, also known as CC-930, is a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs) . JNKs are members of the mitogen-activated protein kinases (MAPK) family, which regulate many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death . This compound specifically targets JNK1, JNK2, and JNK3 with IC50 values of 61 nM, 7 nM, and 6 nM respectively .
Mode of Action
This compound interacts with its targets, the JNK proteins, by inhibiting their kinase activity. This inhibition prevents the phosphorylation of various transcription factors and cellular proteins associated with apoptosis, such as Bcl2 and p53 . This compound is a potent, orally active, and specific JNK inhibitor with selectivity against other MAP kinase-like p38 and ERK1 .
Biochemical Pathways
The JNK pathway activation occurs in response to different stimuli during exposure of cell to biotic or abiotic stress like inflammation, oxidative stress, infection, osmotic stress, DNA damage or cytoskeletal changes . The activation of JNK required dual phosphorylation at its Try and Thr residues, which is mediated by MKK4 and MKK7 . This compound, by inhibiting JNKs, affects these pathways and their downstream effects.
Pharmacokinetics
It is known that this compound is orally active .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of JNKs, which leads to the prevention of phosphorylation of various transcription factors and cellular proteins associated with apoptosis . This can result in the regulation of many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, different stimuli during exposure of cell to biotic or abiotic stress like inflammation, oxidative stress, infection, osmotic stress, DNA damage or cytoskeletal changes can activate the JNK pathway . The action of this compound, as a JNK inhibitor, can be influenced by these environmental conditions.
Biochemical Analysis
Biochemical Properties
Tanzisertib is known to interact with JNKs, which are members of the mitogen-activated protein kinases (MAPK) family . These interactions play a crucial role in many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to substantially reduce hepatocyte apoptosis and necrosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is known to inhibit JNK1, JNK2, and JNK3 with IC50 values of 0.06 µM, 0.007 µM, and 0.006 µM respectively . This inhibition leads to changes in gene expression and impacts the function of various biomolecules .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNK930 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the Core Structure: The core structure of JNK930 is synthesized through a series of condensation and cyclization reactions. These reactions often involve the use of reagents such as amines, aldehydes, and ketones under controlled conditions.
Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the compound’s activity and selectivity. This step may involve reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques like column chromatography and recrystallization.
Industrial Production Methods
Industrial production of JNK930 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and high-throughput techniques. Quality control measures are implemented at various stages to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
JNK930 undergoes several types of chemical reactions, including:
Oxidation: JNK930 can be oxidized to form various oxidized derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions of JNK930 involve the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: JNK930 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various solvent conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups. These products are often characterized using spectroscopic techniques to confirm their structures .
Scientific Research Applications
JNK930 has a wide range of scientific research applications, including:
Chemistry: JNK930 is used as a tool compound to study the inhibition of JNK enzymes and their role in various biochemical pathways.
Biology: In biological research, JNK930 is employed to investigate the cellular responses to stress signals and the regulation of gene expression.
Medicine: JNK930 has shown potential in treating fibrotic and inflammatory conditions, such as idiopathic pulmonary fibrosis and chronic severe asthma. .
Industry: In the pharmaceutical industry, JNK930 is being developed as a therapeutic agent for various diseases.
Comparison with Similar Compounds
JNK930 is compared with other similar compounds based on its selectivity, potency, and therapeutic potential. Some similar compounds include:
SP600125: A widely used JNK inhibitor with lower selectivity compared to JNK930.
CC-401: Another JNK inhibitor with similar therapeutic potential but different pharmacokinetic properties.
AS601245: A JNK inhibitor with a different chemical structure and mechanism of action.
Uniqueness of JNK930
JNK930 stands out due to its high selectivity and potency as a JNK inhibitor. Its oral bioavailability and favorable pharmacokinetic profile make it a promising candidate for therapeutic applications. Additionally, JNK930 has shown potential in treating a wide range of diseases, including fibrotic and inflammatory conditions, making it a versatile compound in medical research .
Properties
IUPAC Name |
4-[[9-[(3S)-oxolan-3-yl]-8-(2,4,6-trifluoroanilino)purin-2-yl]amino]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O2/c22-11-7-15(23)18(16(24)8-11)28-21-27-17-9-25-20(26-12-1-3-14(31)4-2-12)29-19(17)30(21)13-5-6-32-10-13/h7-9,12-14,31H,1-6,10H2,(H,27,28)(H,25,26,29)/t12?,13-,14?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGLGMOPHJQDJB-MOKVOYLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=C3C(=N2)N(C(=N3)NC4=C(C=C(C=C4F)F)F)C5CCOC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1N2C3=NC(=NC=C3N=C2NC4=C(C=C(C=C4F)F)F)NC5CCC(CC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025671, DTXSID901026042 | |
Record name | 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899805-25-5, 1629774-47-5 | |
Record name | Tanzisertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0899805255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tanzisertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11798 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TANZISERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5O06306UO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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